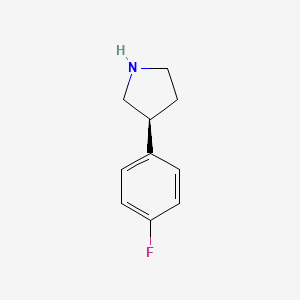

(3S)-3-(4-fluorophenyl)pyrrolidine

Description

Significance of Nitrogen Heterocycles in Synthetic Strategies

Nitrogen heterocycles are integral to modern synthetic strategies for several reasons. numberanalytics.comnih.gov They are found in a majority of FDA-approved small-molecule drugs, highlighting their importance in medicinal chemistry. msesupplies.com Their structural diversity and ability to engage in a wide range of chemical transformations make them versatile intermediates and catalysts in organic synthesis. numberanalytics.com The presence of nitrogen atoms imparts specific physicochemical properties, such as basicity and the capacity for hydrogen bonding, which are crucial for molecular recognition and biological activity. openmedicinalchemistryjournal.com Furthermore, nitrogen heterocycles serve as ligands in transition-metal catalysis and as organocatalysts, enabling a broad spectrum of chemical reactions. nih.govfrontiersin.org

The Pyrrolidine (B122466) Ring System as a Versatile Synthetic Platform

The pyrrolidine ring is a saturated heterocycle that offers a three-dimensional scaffold, a feature increasingly sought after in drug discovery to explore new chemical space. researchgate.netnih.gov Unlike its aromatic counterpart, pyrrole, the sp³-hybridized carbon atoms of the pyrrolidine ring allow for a non-planar, puckered conformation. nih.gov This "pseudorotation" contributes to an increased three-dimensional coverage of the molecule. researchgate.netnih.gov The pyrrolidine scaffold is a common feature in numerous natural alkaloids, such as nicotine (B1678760) and hygrine, and is central to the structure of the amino acid proline. mappingignorance.org Its derivatives have been investigated for a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties. frontiersin.org The nitrogen atom in the pyrrolidine ring provides a point for substitution, and a significant percentage of FDA-approved drugs containing this scaffold are substituted at the N-1 position. nih.gov

The synthesis of pyrrolidines can be achieved through various methods, including the functionalization of pre-existing pyrrolidine rings, such as those derived from proline, or through the construction of the ring from acyclic precursors. nih.gov One of the most powerful methods for constructing substituted pyrrolidines is the 1,3-dipolar cycloaddition of azomethine ylides. mappingignorance.org

Enantiomerically Pure Pyrrolidines in Chiral Molecule Synthesis

The stereochemistry of the pyrrolidine ring is a critical aspect of its utility, as the carbon atoms can be stereogenic centers. nih.gov The synthesis of enantiomerically pure pyrrolidines is therefore of paramount importance, as different enantiomers of a chiral molecule can exhibit distinct biological activities. mappingignorance.org Chiral pyrrolidine derivatives are widely used as chiral auxiliaries, catalysts, and synthons in asymmetric synthesis. nih.gov The non-essential amino acid L-proline, with its inherent chirality, is a frequently utilized starting material for the synthesis of a variety of chiral compounds. nih.gov The ability to control the stereochemistry of substituents on the pyrrolidine ring allows for the precise spatial arrangement of functional groups, which is crucial for achieving selective interactions with biological targets. nih.govnih.gov

The subject of this article, (3S)-3-(4-fluorophenyl)pyrrolidine, is an example of an enantiomerically pure pyrrolidine. The " (3S)" designation specifies the absolute configuration at the third carbon atom of the pyrrolidine ring. This specific stereoisomer is a valuable building block for the synthesis of chiral molecules, particularly in the development of new therapeutic agents. chemimpex.com The presence of the 4-fluorophenyl group at the 3-position introduces specific steric and electronic properties that can influence the compound's reactivity and biological interactions. chemimpex.com

This compound: Properties and Synthesis

This compound is a chiral chemical compound that has garnered attention in medicinal chemistry and organic synthesis. Its structure, featuring a pyrrolidine ring substituted at the 3-position with a 4-fluorophenyl group, imparts a unique combination of properties that make it a valuable synthetic intermediate. chemimpex.com

Physicochemical Properties

The introduction of a fluorine atom onto the phenyl ring significantly influences the compound's physicochemical properties. The high electronegativity of fluorine can alter the electronic distribution within the molecule, impacting its lipophilicity, metabolic stability, and binding interactions with biological targets.

| Property | Value |

| Molecular Formula | C₁₀H₁₂FN |

| Molecular Weight | 165.21 g/mol |

| Appearance | Colorless to light yellow liquid |

| Storage Conditions | 0-8 °C |

Data sourced from multiple suppliers and databases. chemimpex.comscbt.com

Spectroscopic Data

Spectroscopic techniques are crucial for the characterization and structural elucidation of this compound.

¹H NMR: The proton NMR spectrum would be expected to show characteristic signals for the pyrrolidine ring protons, typically in the range of δ 1.8–3.5 ppm. The aromatic protons of the 4-fluorophenyl group would appear as a distinct multiplet in the aromatic region (around δ 7.0–7.3 ppm).

¹³C NMR: The carbon NMR spectrum would display signals corresponding to the sp³-hybridized carbons of the pyrrolidine ring and the sp²-hybridized carbons of the fluorophenyl group.

¹⁹F NMR: A key spectroscopic feature would be the ¹⁹F NMR spectrum, which would show a singlet corresponding to the single fluorine atom on the phenyl ring.

IR Spectroscopy: The infrared spectrum would exhibit characteristic absorption bands for N-H stretching of the secondary amine, C-H stretching of the alkyl and aromatic groups, and a C-F stretching vibration.

Synthetic Approaches

The synthesis of enantiomerically pure 3-arylpyrrolidines like this compound often involves asymmetric methodologies to control the stereochemistry at the C3 position. Common strategies include:

Asymmetric Hydrogenation: The enantioselective hydrogenation of a corresponding 3-aryl-3-pyrroline precursor using a chiral catalyst.

Chiral Pool Synthesis: Utilizing readily available chiral starting materials, such as amino acids like proline or hydroxyproline, and elaborating them through a series of stereocontrolled reactions.

Catalytic Asymmetric 1,3-Dipolar Cycloaddition: The reaction of an azomethine ylide with a suitable dipolarophile, catalyzed by a chiral metal complex or organocatalyst, can provide direct access to highly substituted and enantiomerically enriched pyrrolidines. mappingignorance.org

Applications in Research and Development

The unique structural features of this compound make it a valuable tool in various areas of chemical research and development.

Medicinal Chemistry: This compound serves as a key building block for the synthesis of more complex molecules with potential therapeutic applications. The pyrrolidine scaffold is a privileged structure in drug discovery, and the introduction of a fluorophenyl group can enhance pharmacological properties. chemimpex.com It is a precursor for compounds targeting the central nervous system and for potential anticancer agents. ontosight.ai

Organic Synthesis: As a chiral synthon, it is employed in the construction of complex natural products and other target molecules where the stereochemistry of the pyrrolidine moiety is crucial.

Agrochemicals: The development of new agrochemicals sometimes utilizes heterocyclic scaffolds, and fluorinated compounds can exhibit desirable properties for crop protection. chemimpex.com

Structure

3D Structure

Properties

IUPAC Name |

(3S)-3-(4-fluorophenyl)pyrrolidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FN/c11-10-3-1-8(2-4-10)9-5-6-12-7-9/h1-4,9,12H,5-7H2/t9-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWOQWISAVOSATC-SECBINFHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1C2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CNC[C@@H]1C2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12FN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chirality and Stereochemical Considerations in 3s 3 4 Fluorophenyl Pyrrolidine

Absolute Configuration and Enantiomeric Purity

The designation "(3S)" specifies the absolute configuration at the single stereogenic center of the molecule. This configuration is determined by the spatial arrangement of the atoms attached to the chiral carbon, C3, according to the Cahn-Ingold-Prelog (CIP) priority rules. libretexts.org For (3S)-3-(4-fluorophenyl)pyrrolidine, the substituents on the C3 carbon are prioritized, and their arrangement defines the "S" (Sinister) configuration. The precise determination of this absolute configuration is fundamental, as different enantiomers of a chiral molecule can exhibit vastly different biological activities.

Ensuring the enantiomeric purity of a sample is crucial in pharmaceutical development to maximize therapeutic effects and minimize potential off-target interactions. nih.gov Enantiomeric purity is typically quantified as enantiomeric excess (e.e.), which measures the degree to which one enantiomer is present in greater amounts than the other. Several analytical techniques are employed to determine the enantiomeric purity of chiral compounds like this compound.

Key Analytical Methods for Determining Enantiomeric Purity:

| Method | Principle | Application Notes |

| Chiral High-Performance Liquid Chromatography (HPLC) | Utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus separation. | A widely used and reliable method for quantifying the ratio of enantiomers in a mixture. The choice of CSP and mobile phase is critical for achieving good separation. digitellinc.com |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | In the presence of a chiral resolving agent (e.g., Mosher's acid) or a chiral solvating agent, the enantiomers form diastereomeric complexes that exhibit distinct signals in the NMR spectrum. nih.gov | This technique allows for the direct observation and quantification of both enantiomers in a sample. 19F NMR can be particularly useful due to the fluorine atom in the molecule, providing a sensitive probe for conformational analysis. ed.ac.uk |

| Gas Chromatography (GC) | Similar to HPLC, but the sample is vaporized. Separation occurs on a chiral column, and detection is often performed using mass spectrometry (GC-MS). | Effective for volatile compounds. Derivatization of the amino acids after hydrolysis can be used to facilitate analysis and improve separation. nih.govresearchgate.net |

| X-ray Crystallography | Provides the definitive absolute configuration of a molecule in its solid, crystalline state. nih.gov | While powerful for structural elucidation, it requires a suitable single crystal and does not measure the purity of a bulk sample. |

The development of sensitive and reproducible analytical methods is mandatory to ensure the stereochemical integrity of synthetic peptides and chiral building blocks. nih.govdigitellinc.com For instance, methods have been developed that can accurately determine D-isomer impurities down to a reporting limit of 0.1%. digitellinc.com

Stereogenic Centers and Their Influence on Molecular Architecture

The molecular architecture of this compound is defined by the stereogenic center at the C3 position of the pyrrolidine (B122466) ring. This single chiral center dictates the three-dimensional orientation of the 4-fluorophenyl substituent relative to the five-membered ring.

Conformational Dynamics of the Pyrrolidine Ring System

The five-membered pyrrolidine ring is conformationally flexible and undergoes a dynamic process known as pseudorotation, where the "pucker" of the ring moves around the five atoms without significant changes in energy. This flexibility allows the ring to adopt a variety of non-planar conformations, most commonly described as "envelope" (where four atoms are coplanar and the fifth is out of plane) or "twist" (where no four atoms are coplanar) forms. nih.govresearchgate.net

The specific puckering mode is heavily influenced by the nature and position of substituents on the ring. nih.gov For 3-substituted pyrrolidines, the substituent's stereochemistry and steric/electronic properties determine the equilibrium between different puckered states, such as C2-endo, C3-exo, C4-endo, and C5-exo. For example, studies on substituted prolines have shown that electronegative substituents or sterically demanding groups can lock the pyrrolidine ring into a specific preferred conformation. nih.govnih.gov

Derivatization and Chemical Modification of 3s 3 4 Fluorophenyl Pyrrolidine

Introduction of Substituents on the Pyrrolidine (B122466) Nitrogen Atom

The secondary amine of the pyrrolidine ring is a primary site for derivatization, allowing for the introduction of a wide array of substituents through N-alkylation and N-acylation reactions. These modifications significantly influence the basicity, lipophilicity, and steric bulk of the molecule, which in turn can profoundly affect its biological activity.

A common strategy involves the protection of the pyrrolidine nitrogen with a tert-butoxycarbonyl (Boc) group, forming N-Boc-(3S)-3-(4-fluorophenyl)pyrrolidine. This intermediate is stable and can be used in a variety of subsequent reactions. The Boc group can be readily removed under acidic conditions to regenerate the secondary amine for further functionalization. For instance, N-Boc-pyrrolidine can be used in the synthesis of 2-aryl-N-Boc-pyrrolidines and 2-alkenyl-N-Boc-pyrrolidines. sigmaaldrich.com

N-alkylation can be achieved using various alkyl halides or through reductive amination. For example, the reaction of (3S)-3-(4-fluorophenyl)pyrrolidine with a suitable aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) yields the corresponding N-alkylated derivative.

N-acylation is another widely used method to introduce functional groups onto the pyrrolidine nitrogen. Reaction with acyl chlorides, acid anhydrides, or carboxylic acids under standard coupling conditions (e.g., using coupling agents like HATU or EDC) affords the corresponding amides. A variety of N-acyl derivatives have been synthesized, including those with aromatic and heteroaromatic acyl groups.

| Reagent/Reaction Type | Product | Purpose/Significance |

| Di-tert-butyl dicarbonate (B1257347) (Boc)₂O | N-Boc-(3S)-3-(4-fluorophenyl)pyrrolidine | Protection of the secondary amine for further reactions. sigmaaldrich.com |

| Alkyl Halide (e.g., R-X) | N-Alkyl-(3S)-3-(4-fluorophenyl)pyrrolidine | Modification of steric and electronic properties. |

| Aldehyde/Ketone + Reducing Agent | N-Alkyl-(3S)-3-(4-fluorophenyl)pyrrolidine | Reductive amination for diverse N-substitution. |

| Acyl Chloride (e.g., R-COCl) | N-Acyl-(3S)-3-(4-fluorophenyl)pyrrolidine | Introduction of amide functionalities. |

Functional Group Interconversions on the Phenyl Moiety

The 4-fluorophenyl group of this compound offers another avenue for chemical modification, although it is generally less reactive than the pyrrolidine nitrogen. Functional group interconversions on this aromatic ring can be challenging but provide opportunities to fine-tune electronic properties and create new interaction points for biological targets.

One potential modification is the nucleophilic aromatic substitution (SNAr) of the fluorine atom. Due to the electron-donating nature of the pyrrolidine ring, the phenyl ring is not highly activated towards SNAr. However, under specific conditions, such as the use of strong nucleophiles and high temperatures, the fluorine atom can be displaced. For instance, reactions with alkoxides or amines could potentially yield the corresponding ether or amine derivatives.

Another approach involves electrophilic aromatic substitution. However, the fluorine atom is a deactivating group, and the pyrrolidine moiety can be protonated under strongly acidic conditions, further deactivating the ring. Therefore, harsh conditions are typically required, which may not be compatible with the rest of the molecule.

A more subtle modification could involve the introduction of additional substituents onto the phenyl ring. This would likely require the synthesis to start from a more elaborately substituted phenyl precursor prior to the formation of the pyrrolidine ring. For example, starting from a difluoro- or bromo-fluorophenyl derivative would allow for further cross-coupling reactions.

| Reaction Type | Potential Product | Challenges and Considerations |

| Nucleophilic Aromatic Substitution (SNAr) | 3-(4-Alkoxyphenyl)pyrrolidine or 3-(4-Aminophenyl)pyrrolidine | Low reactivity of the fluorophenyl ring; requires harsh conditions. |

| Electrophilic Aromatic Substitution | 3-(Substituted-4-fluorophenyl)pyrrolidine | Deactivating effect of the fluorine atom and potential protonation of the pyrrolidine nitrogen. |

| Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig) | 3-(Biphenyl-4-yl)pyrrolidine or 3-(4-(Arylamino)phenyl)pyrrolidine | Requires a starting material with a suitable leaving group (e.g., Br, I) instead of fluorine. |

Regioselective Functionalization of the Pyrrolidine Ring System

Direct functionalization of the C-H bonds of the pyrrolidine ring is a powerful strategy to introduce substituents at specific positions, thereby creating complex and diverse molecular architectures. Palladium-catalyzed C-H activation has emerged as a key technology in this area. rsc.org

By using a suitable directing group, often attached to the pyrrolidine nitrogen, it is possible to achieve regioselective arylation, alkylation, or other functionalizations at the C2, C4, or C5 positions. For example, a picolinamide (B142947) or other nitrogen-containing directing group can direct a palladium catalyst to activate a specific C-H bond, allowing for the introduction of a new substituent.

While specific examples for the direct C-H functionalization of this compound are not abundant in the literature, the general principles of directed C-H activation are applicable. The stereochemistry of the 3-substituent can influence the regioselectivity of these reactions.

| Position | Method | Potential Outcome |

| C2 | Directed C-H Activation (e.g., Pd-catalyzed) | Introduction of aryl or alkyl groups at the position alpha to the nitrogen. rsc.org |

| C4 | Directed C-H Activation | Functionalization of the carbon atom adjacent to the 3-substituent. |

| C5 | Directed C-H Activation | Functionalization of the carbon atom beta to the nitrogen. |

Synthesis of Complex Pyrrolidine-Fused Scaffolds

The this compound core can serve as a starting point for the construction of more complex, rigid, and conformationally constrained polycyclic systems. These fused scaffolds are of great interest in drug design as they can lead to compounds with improved binding affinity and selectivity.

One common approach to building fused systems is through intramolecular cyclization reactions. For instance, if a suitable functional group is introduced on the pyrrolidine nitrogen (e.g., a substituent with a terminal alkyne or alkene), a subsequent intramolecular cyclization, such as a Pauson-Khand reaction or a ring-closing metathesis, can lead to the formation of a new ring fused to the pyrrolidine.

Another strategy involves the use of the pyrrolidine as a component in cycloaddition reactions. For example, an azomethine ylide can be generated from the pyrrolidine, which can then react with a dipolarophile to form a bicyclic system in a highly stereocontrolled manner.

The synthesis of spirocyclic compounds, where two rings share a single carbon atom, is also a valuable strategy. Starting from a derivative of this compound with a ketone functionality at a suitable position, a spirocyclic system can be constructed through various cyclization methods. For instance, spiro[pyrrolidine-3,3'-oxindole] scaffolds, which are present in many biologically active compounds, can be synthesized through multicomponent reactions involving a pyrrolidine derivative. nih.govresearchgate.net

| Scaffold Type | Synthetic Strategy | Example |

| Fused Bicyclic Pyrrolidines | Intramolecular Cyclization | Ring-closing metathesis of an N-alkenyl derivative. |

| Fused Bicyclic Pyrrolidines | [3+2] Cycloaddition | Reaction of an azomethine ylide derived from the pyrrolidine with a dipolarophile. nih.gov |

| Spirocyclic Pyrrolidines | Multicomponent Reaction | Synthesis of spiro[pyrrolidine-3,3'-oxindole] derivatives. nih.govresearchgate.net |

Utilization in Chiral Derivatization Reagent Development

The inherent chirality of this compound makes it an attractive candidate for the development of chiral derivatizing agents (CDAs). CDAs are used to determine the enantiomeric purity of chiral compounds, typically by converting the enantiomers into diastereomers that can be separated and quantified by chromatographic or spectroscopic methods.

A suitable CDA must react rapidly and quantitatively with the target analyte without causing racemization. The resulting diastereomers should exhibit sufficient separation in the chosen analytical method, such as HPLC or NMR spectroscopy.

While the direct use of this compound as a CDA is not widely documented, its derivatives can be designed for this purpose. For example, by introducing a chromophore or a fluorophore onto the pyrrolidine scaffold, highly sensitive detection by UV or fluorescence spectroscopy can be achieved. The synthesis of such a CDA would typically involve the functionalization of the pyrrolidine nitrogen with a reagent containing the desired reporter group. The resulting chiral amine can then be used to derivatize chiral carboxylic acids, for example, forming diastereomeric amides that can be readily separated and analyzed.

The development of novel CDAs based on the this compound scaffold holds promise for applications in asymmetric synthesis, quality control of chiral drugs, and metabolomics.

Computational and Theoretical Investigations of 3s 3 4 Fluorophenyl Pyrrolidine and Analogues

Density Functional Theory (DFT) Calculations for Reaction Mechanisms

Density Functional Theory (DFT) has proven to be an invaluable tool for elucidating the mechanisms of reactions involving the synthesis of pyrrolidine (B122466) derivatives. For instance, DFT calculations have been employed to study the 1,3-dipolar cycloaddition reactions, a common method for constructing the pyrrolidine ring. nih.govacs.org These calculations help in understanding the regioselectivity and stereoselectivity of such reactions by modeling the transition states and intermediates. acs.orgmdpi.com

In the context of synthesizing substituted pyrrolidines, DFT studies can predict the most favorable reaction pathways. For example, in the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones, DFT calculations at the B3LYP level were used to propose a plausible reaction mechanism and explain the observed product distribution by analyzing the potential energy surface. beilstein-journals.org The calculations revealed that kinetic selectivity was more significant than thermodynamic selectivity in determining the major product. beilstein-journals.org Similarly, DFT has been used to understand the catalytic roles of different nitrogen species (quaternary, pyridinic, and pyrrolic) in N-doped carbon catalysts for reactions involving related heterocyclic structures. researchgate.net

A study on the organocatalytic synthesis of tetrasubstituted pyrrolidines utilized DFT methods (M06-2X/6-31g(d,p)) to investigate the mechanism of the model reaction between 1-phenyl-2-nitroethene and an imine. mdpi.com These theoretical investigations provide a molecular-level understanding that is often difficult to obtain through experimental means alone.

| Computational Method | Application in Pyrrolidine Synthesis | Key Findings | Reference |

| DFT (B3LYP) | Reaction mechanism of pyrrolidin-3-one synthesis | Elucidation of reductive amination pathway | researchgate.net |

| DFT (M06/6-31+G) | Cycloaddition for triazole synthesis (related heterocycle) | Chelation of the metal cation is crucial for selectivity | mdpi.com |

| DFT (M06-2X/6-31g(d,p)) | Organocatalytic synthesis of tetrasubstituted pyrrolidines | Understanding the role of intramolecular hydrogen bonds in catalysis | mdpi.com |

Conformational Analysis through Molecular Mechanics and Dynamics Simulations

The three-dimensional conformation of (3S)-3-(4-fluorophenyl)pyrrolidine and its analogues is a critical determinant of their biological activity. Molecular mechanics and molecular dynamics (MD) simulations are powerful techniques used to explore the conformational landscape of these flexible molecules. nih.gov The pyrrolidine ring can adopt various puckered conformations, often described as envelope or twist forms, and the substituents on the ring significantly influence the preferred conformation. nih.gov

For instance, studies on 3-substituted prolines, which share the core pyrrolidine ring, have shown that the ring restricts the conformational space of the side chain to specific rotamers. mdpi.com The introduction of a bulky tert-butyl group at the C-4 position of the pyrrolidine ring has been shown to strongly favor a pseudoequatorial orientation, thereby locking the ring into a specific pucker. nih.gov In the case of 3-fluoro-4-hydroxyprolines, conformational analysis using NMR spectroscopy and quantum mechanical calculations revealed that fluorination at C3 can invert the natural pucker preference of the ring. nih.gov

MD simulations provide a dynamic picture of the conformational flexibility of these molecules in solution, which is crucial for understanding their interactions with biological targets. nih.gov For example, MD simulations of pyrrolidin-2-one derivatives have been used to study their binding stability with acetylcholinesterase, a key enzyme in Alzheimer's disease. researchgate.netnih.gov These simulations can reveal how the ligand adapts its conformation within the binding site over time.

| Molecule/Analogue | Computational Method | Key Conformational Finding | Reference |

| 3-substituted prolines | Not specified | Pyrrolidine ring restricts side chain to trans and one gauche rotamer | mdpi.com |

| cis- and trans-4-tert-butylprolines | X-ray crystallography, 1H NMR simulations | tert-butyl group locks the pyrrolidine ring pucker | nih.gov |

| 3-fluoro-4-hydroxyprolines | NMR spectroscopy, Quantum mechanics | Fluorination at C3 inverts the natural ring pucker preference | nih.gov |

| Pyrrolidin-2-one derivatives | Molecular Dynamics (MD) simulations | Assesses binding stability and conformational changes in target proteins | researchgate.netnih.gov |

Ligand-Based Pharmacophore Modeling Incorporating Pyrrolidine Scaffolds

Ligand-based pharmacophore modeling is a computational strategy used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to be active at a particular biological target. researchgate.netnih.gov This approach is particularly valuable when the three-dimensional structure of the target protein is unknown. For pyrrolidine-containing compounds, pharmacophore models can be generated from a set of known active molecules to guide the design of new, potentially more potent analogues. nih.govrsc.org

Studies have successfully employed this technique to discover novel inhibitors for various targets. For example, 3,4-disubstituted pyrrolidines were identified as a new class of monoamine transporter inhibitors through 3D database pharmacophore searching. nih.gov The generated pharmacophore model typically includes features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. researchgate.netnih.gov

The development of a pharmacophore model often involves aligning a set of active compounds and extracting the common chemical features responsible for their biological activity. frontiersin.org This model can then be used as a 3D query to screen large chemical databases for new molecules that match the pharmacophore, a process known as virtual screening. nih.gov

| Pharmacophore Application | Key Features Identified | Outcome | Reference |

| Monoamine transporter inhibitors | Not explicitly detailed | Discovery of 3,4-disubstituted pyrrolidines as a novel class of inhibitors | nih.gov |

| Dengue protease inhibitors | Aromatic, Hydrophobic, H-bond acceptor/donor | Identification of potential hit compounds from ZINC database | frontiersin.org |

| TGR5 agonists | Not explicitly detailed | Identification of novel nonsteroidal TGR5 agonists | rsc.org |

| Topoisomerase I inhibitors | H-bond acceptor, H-bond donor, Hydrophobic, Ring Aromatic | Identification of potential inhibitory molecules from ZINC databases | nih.gov |

Molecular Docking Studies (focused on interaction principles, not specific biological outcomes)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.netuowasit.edu.iq In the context of this compound and its analogues, docking studies are used to understand the fundamental principles governing their interaction with protein binding sites. These studies can reveal key intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. nih.govbohrium.com

For instance, docking studies of pyrrolidine derivatives with neuraminidase indicated that hydrogen bonding and electrostatic factors were the primary drivers of the interaction. nih.gov Similarly, docking analysis of pyrrolidine derivatives as α-mannosidase inhibitors highlighted the importance of hydrogen bonds, hydrophobic π-π stacking contacts, and interactions with metal ions. nih.gov The orientation of the aromatic ring of the ligand within a hydrophobic cavity of the protein is often a critical factor for binding. nih.gov

These computational experiments provide valuable insights into the structure-activity relationships of a series of compounds, guiding the rational design of new molecules with improved binding affinity. nih.gov

| Ligand Class | Target Protein | Key Interaction Principles | Reference |

| Pyrrolidine derivatives | Neuraminidase | Hydrogen bonding, electrostatic interactions | nih.gov |

| Pyrrolidine derivatives | α-Mannosidase | Hydrogen bonds, hydrophobic π-π stacking, metal ion interactions | nih.gov |

| Aryl piperazine (B1678402) and pyrrolidine derivatives | Plasmepsin II | Binding to the active site | nih.gov |

| Pyrrolidin-2-one derivatives | Acetylcholinesterase | Good binding affinity within the active site | researchgate.netnih.gov |

Quantitative Structure-Activity Relationship (QSAR) Derivations for Pyrrolidine Series

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a set of compounds. youtube.com For series of pyrrolidine derivatives, QSAR models can predict the activity of newly designed compounds and provide insights into the structural features that are important for activity. tandfonline.com

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are widely used. nih.gov These methods generate 3D contour maps that visualize the regions around a molecule where modifications are likely to increase or decrease biological activity. For example, a 3D-QSAR study on pyrrolopyridinone derivatives as cell division cycle kinase inhibitors showed that electrostatic and steric properties played a significant role in their potency. nih.gov

QSAR models are typically validated using both internal and external sets of compounds to ensure their predictive power. nih.gov Successful QSAR models can significantly accelerate the drug discovery process by prioritizing the synthesis of the most promising compounds. nih.govnih.gov

| QSAR Model Type | Compound Series | Key Descriptors/Fields | Reference |

| 3D-QSAR (CoMFA, CoMSIA) | Pyrrolopyridinone derivatives | Steric, electrostatic, H-bond acceptor fields | nih.gov |

| QSAR | Pyrrolidine derivatives as α-mannosidase inhibitors | Polar properties on the van der Waals surface, presence of aromatic rings | nih.gov |

| 3D-QSAR | Pyrrolidine derivatives as neuraminidase inhibitors | Hydrogen bonds, electrostatic factors | nih.gov |

| 3D-QSAR | Piperazine-carboxamide FAAH inhibitors | Steric, electrostatic, hydrophobic, H-bond donor/acceptor fields | nih.gov |

3s 3 4 Fluorophenyl Pyrrolidine As a Chiral Building Block in Advanced Organic Synthesis

Precursor in the Synthesis of Stereochemically Defined Chemical Entities

As a chiral precursor, (3S)-3-(4-fluorophenyl)pyrrolidine provides a reliable scaffold for generating a wide array of more complex molecules while retaining stereochemical integrity. The secondary amine of the pyrrolidine (B122466) ring is a key handle for synthetic modification, readily undergoing reactions such as N-alkylation, N-acylation, and reductive amination. These functionalization strategies allow for the introduction of diverse substituents, leading to new chemical entities with specific spatial arrangements.

The synthesis of novel derivatives often starts with the functionalization of the pyrrolidine nitrogen. For instance, reaction with various alkyl halides or acyl chlorides can introduce a range of functional groups, significantly altering the molecule's properties. This approach is fundamental in medicinal chemistry for probing structure-activity relationships (SAR). The predictable reactivity of the secondary amine allows for systematic modifications, which is a cornerstone of lead optimization campaigns. This process is exemplified in the synthesis of N-substituted derivatives of related 3-arylpyrrolidine-2,5-diones, where different arylpiperazinylmethyl groups were introduced to explore anticonvulsant activity. researchgate.netdergipark.org.tr

| Starting Material | Reagent Type | General Reaction | Resulting Derivative Class |

| This compound | Alkyl Halide (R-X) | N-Alkylation | (3S)-1-Alkyl-3-(4-fluorophenyl)pyrrolidine |

| This compound | Acyl Chloride (R-COCl) | N-Acylation | (3S)-1-Acyl-3-(4-fluorophenyl)pyrrolidine |

| This compound | Sulfonyl Chloride (R-SO₂Cl) | N-Sulfonylation | (3S)-1-Sulfonyl-3-(4-fluorophenyl)pyrrolidine |

| This compound | Aldehyde/Ketone + Reducing Agent | Reductive Amination | (3S)-1-Alkyl-3-(4-fluorophenyl)pyrrolidine |

Role in Complex Natural Product Analog Synthesis

Many biologically active alkaloids, such as crispine A and ruspolinone, feature a core pyrrolidine or related indolizidine structure. mdpi.comnih.govdntb.gov.ua The synthesis of analogs of these natural products is a vital strategy in medicinal chemistry to identify compounds with improved efficacy or novel activity. The use of enantiomerically pure building blocks is critical for this purpose, as different stereoisomers can exhibit vastly different biological effects.

This compound serves as a valuable synthon for creating analogs of natural products that contain a 3-arylpyrrolidine-like substructure. For example, the natural product crispine A is an indolizidine alkaloid that has demonstrated significant antitumor activity. nih.gov Research into understanding its structure-activity relationship has led to the synthesis of various crispine A analogs. nih.govsioc-journal.cnresearchgate.net These synthetic efforts often rely on a flexible approach where key fragments are assembled. A building block like this compound, which provides both a defined stereocenter and an aryl group, is well-suited for constructing the core of such analogs, allowing chemists to explore how modifications to the aromatic ring or the heterocyclic core impact biological function.

Application in Diversifying Chemical Libraries with Chiral Elements

In modern drug discovery, the creation of chemical libraries containing diverse yet structurally related compounds is essential for high-throughput screening campaigns. The goal is to explore a wide region of chemical space to identify initial "hit" compounds. The inclusion of chiral elements is particularly important as it introduces three-dimensional complexity, which is a key feature of successful drugs. nih.gov

This compound is an ideal starting point for diversity-oriented synthesis. Its stable chiral center ensures that all library members maintain a specific stereochemical foundation, while the reactive secondary amine allows for the attachment of a wide variety of chemical appendages. Through parallel synthesis techniques, this single chiral scaffold can be rapidly converted into a large library of distinct molecules. For example, by reacting the core pyrrolidine with a diverse set of carboxylic acids to form amides, or a set of aldehydes in reductive amination reactions, a library with significant structural variation around the nitrogen atom can be generated. This strategy has been successfully applied to related pyrrolidine scaffolds to generate libraries of potential anticonvulsant agents. researchgate.netdergipark.org.tr

| Core Scaffold | R-Group Source (Example) | Reaction Type | Library Member General Structure |

| This compound | R¹-COOH | Amide Coupling | (3S)-1-(C(O)R¹)-3-(4-fluorophenyl)pyrrolidine |

| This compound | R²-CHO | Reductive Amination | (3S)-1-(CH₂R²)-3-(4-fluorophenyl)pyrrolidine |

| This compound | R³-SO₂Cl | Sulfonylation | (3S)-1-(SO₂R³)-3-(4-fluorophenyl)pyrrolidine |

| This compound | R⁴-NCO | Urea Formation | (3S)-1-(C(O)NHR⁴)-3-(4-fluorophenyl)pyrrolidine |

Scaffold Hopping Strategies Incorporating the Pyrrolidine Core

Scaffold hopping is a widely used strategy in medicinal chemistry where the core molecular structure (scaffold) of a known active compound is replaced with a chemically different one, while maintaining the key pharmacophoric features responsible for biological activity. sioc-journal.cnacs.org This approach is used to discover novel, patentable chemical series and to overcome issues with the original scaffold, such as poor metabolic stability or undesirable physicochemical properties. sioc-journal.cn

The 3-arylpyrrolidine motif, as found in this compound, is an effective replacement for other scaffolds. In one notable example, a scaffold-hopping strategy was employed on a series of proteasome inhibitors to develop a preclinical candidate for the treatment of visceral leishmaniasis. The starting point was a complex molecule that failed to produce developable compounds. An extensive scaffold-hopping exercise was initiated, which involved replacing the original core with various bicyclic heteroaromatic systems. One of the key intermediates in this work was a derivative of this compound. The goal of the scaffold-hopping exercise was to improve properties like solubility. Several new scaffolds were synthesized and evaluated, leading to the identification of a preclinical candidate with much-improved solubility characteristics compared to the initial compounds. umn.edu

| Scaffold ID | Scaffold Structure Type | Key Property Change (vs. Initial Hit) | Reference |

| 1 | Imidazo[1,2-a]pyrimidine | Improved FaSSIF solubility | umn.edu |

| 23 | Imidazo[1,2-b]pyridazine | Improved FaSSIF solubility | umn.edu |

| 24 | Imidazo[1,2-a]pyrazine | Improved aqueous and FaSSIF solubility | umn.edu |

| 25 | nih.govCurrent time information in Bangalore, IN.frontiersin.orgTriazolo[1,5-a]pyrimidine | Improved aqueous and FaSSIF solubility | umn.edu |

Advanced Analytical Methodologies for Chiral Pyrrolidines

Chromatographic Techniques for Enantiomeric Separation

Chromatographic methods are the cornerstone for resolving enantiomers, providing both analytical and preparative-scale separations. researchgate.net This is achieved by creating a chiral environment where the two enantiomers exhibit different affinities, leading to differential retention times. chiralpedia.com This can be accomplished either directly, by using a chiral stationary phase (CSP), or indirectly, by derivatizing the analyte with a chiral agent to form diastereomers that can be separated on an achiral column. chiralpedia.comnih.gov

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the enantiomeric separation of non-volatile or thermally unstable compounds. researchgate.netchromatographyonline.com For pyrrolidine (B122466) derivatives, polysaccharide-based and cyclodextrin-based CSPs are particularly effective. nih.govijrpr.com

Polysaccharide-Based CSPs: These columns, typically featuring cellulose (B213188) or amylose (B160209) derivatives coated or immobilized on a silica (B1680970) support, provide a complex chiral environment with grooves and cavities. ijrpr.com Enantioseparation is achieved through a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and π-π stacking between the analyte and the carbamate (B1207046) groups of the chiral polymer. researchgate.net For a compound like (3S)-3-(4-fluorophenyl)pyrrolidine, the aromatic ring and the secondary amine provide key interaction points.

Cyclodextrin-Based CSPs: These CSPs consist of cyclic oligosaccharides that form inclusion complexes with the analyte. ijrpr.comsigmaaldrich.com The chiral cavity of the cyclodextrin (B1172386) allows one enantiomer to fit better than the other, leading to separation. sigmaaldrich.com The separation can be fine-tuned by modifying the mobile phase composition, including the type of organic modifier, buffer pH, and additives. nih.govnih.gov

The development of a successful chiral HPLC method often involves screening various columns and mobile phase conditions to achieve optimal resolution and peak shape. nih.gov Modern methods using core-shell particles can also significantly reduce analysis times while maintaining high efficiency. nih.gov

Table 1: Illustrative Chiral HPLC Method for this compound

| Parameter | Condition |

|---|---|

| Column | Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) |

| Dimensions | 150 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase | n-Hexane / Isopropanol / Diethylamine (DEA) (90:10:0.1, v/v/v) |

| Flow Rate | 0.8 mL/min |

| Column Temperature | 20 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

This table presents a hypothetical but scientifically plausible set of conditions based on established methods for similar compounds. nih.gov

Gas Chromatography (GC) with Chiral Stationary Phases

Chiral Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. chromatographyonline.com It offers high resolution, sensitivity, and speed. pharmaknowledgeforum.com For pyrrolidines, which contain a polar amine group, derivatization is often necessary to increase volatility and prevent peak tailing. Common derivatizing agents include acylating agents (e.g., trifluoroacetic anhydride) or silylating agents.

The most common CSPs for chiral GC are based on cyclodextrin derivatives. pharmaknowledgeforum.comgcms.cz These are dissolved in a polysiloxane liquid stationary phase and coated onto a capillary column. gcms.cz The separation mechanism relies on the formation of transient diastereomeric inclusion complexes between the cyclodextrin host and the enantiomers of the analyte. The stability of these complexes differs, causing one enantiomer to be retained longer in the column. pharmaknowledgeforum.com

Table 2: Representative Chiral GC Method for Derivatized this compound

| Parameter | Condition |

|---|---|

| Analyte Form | N-trifluoroacetyl derivative |

| Column | Rt-βDEXsm (Permethylated beta-cyclodextrin (B164692) in a polysiloxane phase) |

| Dimensions | 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium |

| Oven Program | 100 °C (hold 1 min), ramp to 180 °C at 5 °C/min, hold 5 min |

| Injector Temperature | 250 °C |

| Detector | Flame Ionization Detector (FID) at 270 °C |

This table outlines a representative GC method, assuming prior derivatization of the analyte to enhance volatility. gcms.cz

Spectroscopic Methods for Stereochemical Assignment (excluding basic identification data)

While chromatography can separate enantiomers, spectroscopic methods are required to assign the absolute configuration (R/S) of a specific enantiomer, especially when an authenticated standard is unavailable.

Vibrational Circular Dichroism (VCD): VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. wikipedia.orgbruker.com The resulting spectrum is a unique fingerprint of the molecule's three-dimensional structure in solution. wikipedia.org By comparing the experimental VCD spectrum with a spectrum predicted by ab initio quantum chemical calculations (such as Density Functional Theory, DFT) for a known configuration (e.g., the S-enantiomer), the absolute configuration of the analyte can be unambiguously determined. wikipedia.org This method is powerful as it does not require crystallization or derivatization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Standard NMR is "blind" to chirality. nih.govproquest.com However, by introducing a chiral auxiliary, it is possible to distinguish between enantiomers. This is typically done by using a chiral solvating agent (CSA), such as (18-crown-6)-2,3,11,12-tetracarboxylic acid or enantiopure 1,1'-bi-2-naphthol (B31242) (BINOL), which forms non-covalent diastereomeric complexes with the analyte enantiomers. researchgate.netnih.gov These transient diastereomeric complexes have different NMR spectra, resulting in separate signals for each enantiomer, allowing for stereochemical differentiation. researchgate.net

Table 3: Summary of Spectroscopic Methods for Stereochemical Assignment

| Technique | Principle | Application to this compound |

|---|---|---|

| Vibrational Circular Dichroism (VCD) | Differential absorption of left and right circularly polarized IR light. bruker.com | Comparison of experimental spectrum with DFT-calculated spectrum of a known configuration (e.g., S-form) to assign the absolute configuration in solution. wikipedia.org |

| NMR with Chiral Solvating Agents (CSAs) | Formation of transient diastereomeric complexes that exhibit distinct NMR signals. researchgate.net | Addition of a CSA to a solution of the pyrrolidine would induce separate proton or carbon signals for the R and S enantiomers, enabling differentiation. researchgate.net |

Determination of Enantiomeric Excess

Enantiomeric excess (e.e.), or optical purity, is a critical measure of the predominance of one enantiomer in a mixture. It is defined as the absolute difference between the mole fractions of the two enantiomers. In asymmetric synthesis, where the goal is to produce a single enantiomer, the determination of e.e. is essential for assessing the success of the reaction. whiterose.ac.uk

The most common and reliable methods for determining e.e. are the same chromatographic and spectroscopic techniques used for enantioseparation. nih.govnih.gov

Chiral HPLC and GC: After developing a method that successfully resolves the two enantiomers, the e.e. can be calculated directly from the chromatogram. The area of the peak corresponding to each enantiomer is integrated, and the e.e. is calculated using the formula: % e.e. = [(Area_major - Area_minor) / (Area_major + Area_minor)] x 100. sigmaaldrich.com This approach is widely used for its accuracy and reproducibility. whiterose.ac.ukacs.orgnih.gov

Chiral NMR Spectroscopy: When using a chiral solvating agent that gives baseline-resolved signals for the two enantiomers, the e.e. can be determined by integrating the respective signals in the ¹H NMR spectrum. researchgate.netnih.gov The ratio of the integrals corresponds directly to the ratio of the enantiomers in the sample. nih.gov

Crystallographic Analysis of Pyrrolidine Derivatives for Structural Elucidation

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry. researchgate.net The technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. mdpi.com This analysis provides a precise map of electron density, from which the positions of all atoms in the crystal lattice can be determined, yielding bond lengths, bond angles, and the exact conformation of the molecule. researchgate.netrsc.org

For chiral molecules, especially those containing atoms heavier than oxygen, the anomalous dispersion effect can be used to determine the absolute configuration without reference to any other chiral substance. researchgate.net This makes it an absolute and highly reliable method. nih.gov

A significant challenge can be growing a single crystal of sufficient quality for X-ray diffraction. For pyrrolidines, which can be oils or low-melting solids, it is common practice to prepare a crystalline derivative. This is often achieved by reacting the pyrrolidine with a suitable acid (to form a salt, such as a hydrochloride or tosylate) or another reagent that imparts rigidity and promotes crystallization. rsc.org The crystal structure of the derivative reveals the stereochemistry of the original pyrrolidine. nih.gov The resulting structural data serves as an ultimate proof of structure and configuration, often used to validate results from spectroscopic or chromatographic analyses. nih.gov

Q & A

Q. What are the optimal synthetic routes for (3S)-3-(4-fluorophenyl)pyrrolidine, and how can enantiomeric purity be ensured?

Methodological Answer:

- Multi-step synthesis : Start with (S)-piperidine-2-carboxylic acid methyl ester hydrochloride (or similar chiral precursors) and 4-fluorobenzaldehyde. Use reductive amination or asymmetric catalysis to introduce the fluorophenyl group while preserving stereochemistry .

- Enantiomeric purity : Employ chiral HPLC (e.g., using amylose- or cellulose-based columns) or polarimetry to verify purity. For example, (3S)-configured pyrrolidines often show specific optical rotations (e.g., [α]D = +15° to +30° in methanol) .

- Yield optimization : Adjust reaction temperatures (e.g., 0–25°C for imine formation) and solvent systems (e.g., dichloromethane with NaBH(OAc)₃ for reductive steps) .

Q. How can the stereochemistry and conformation of this compound be confirmed experimentally?

Methodological Answer:

- X-ray crystallography : Resolve the absolute configuration using single-crystal diffraction. For example, analogous fluorophenyl-pyrrolidine derivatives show bond angles of 103.58° (C–N–C) and torsional angles (e.g., O1B–C1B–C2B–C7B = -171.09°) that confirm stereochemistry .

- NMR analysis : Use NOESY to detect spatial proximity between the fluorophenyl group and pyrrolidine protons. Coupling constants (e.g., 3JHH = 8–10 Hz for trans-diaxial interactions) further validate ring puckering .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

Methodological Answer:

- Receptor binding assays : Screen for affinity at CNS targets (e.g., σ receptors or monoamine transporters) using radioligands like [³H]-DTG or [³H]-citalopram. Fluorophenyl-pyrrolidines often exhibit Ki values < 100 nM .

- CYP450 inhibition : Assess metabolic stability via cytochrome P450 inhibition assays (e.g., CYP3A4/2D6) using fluorometric substrates .

Advanced Research Questions

Q. How do stereochemical and substituent variations impact pharmacological activity?

Methodological Answer:

- Comparative SAR : Synthesize analogs (e.g., (3R)-enantiomers or 4-methylpyrrolidine derivatives) and test in parallel. For example, (3S)-configurations in fosaprepitant analogs show 10-fold higher NK₁ receptor affinity than (3R)-isomers .

- Computational docking : Use Schrödinger Suite or AutoDock to model interactions. The 4-fluorophenyl group in (3S)-configured derivatives often forms hydrophobic contacts with residues in enzyme active sites (e.g., COX-2) .

Q. How can contradictory data on metabolic stability be resolved?

Methodological Answer:

- Assay standardization : Compare microsomal stability (human vs. rodent) under identical conditions (e.g., pH 7.4, 37°C). Fluorophenyl-pyrrolidines may show species-dependent clearance due to CYP2C19 polymorphisms .

- Isotope labeling : Use ¹⁸O or deuterium tracing to identify metabolic hotspots. For example, deuterium at the pyrrolidine β-position can reduce oxidative degradation by 50% .

Q. What strategies mitigate fluorophenyl ring defluorination in vivo?

Methodological Answer:

- Electron-withdrawing groups : Introduce para-substituents (e.g., trifluoromethyl) to stabilize the C–F bond. Analogous compounds show <5% defluorination over 24h in hepatocyte assays .

- Prodrug design : Mask the fluorophenyl group with phosphonate esters or glycosides, which hydrolyze selectively in target tissues .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.